molecular formula C7H4Cl2F2 B6360648 1-(Dichloromethyl)-3,5-difluorobenzene CAS No. 854020-28-3

1-(Dichloromethyl)-3,5-difluorobenzene

Cat. No.: B6360648
CAS No.: 854020-28-3
M. Wt: 197.01 g/mol
InChI Key: RSRQOBBTGVIUQI-UHFFFAOYSA-N
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Description

1-(Dichloromethyl)-3,5-difluorobenzene is an aromatic compound characterized by the presence of dichloromethyl and difluoro substituents on a benzene ring

Preparation Methods

The synthesis of 1-(Dichloromethyl)-3,5-difluorobenzene typically involves the introduction of dichloromethyl and difluoro groups onto a benzene ring. One common method is the reaction of 3,5-difluorobenzene with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl4). This method ensures high regioselectivity and yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

1-(Dichloromethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: The dichloromethyl group can be oxidized to formyl or carboxyl groups, while reduction can lead to the formation of methyl groups.

    Coupling Reactions: It can undergo coupling reactions with various organometallic reagents to form more complex aromatic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Dichloromethyl)-3,5-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-3,5-difluorobenzene is primarily related to its ability to undergo electrophilic and nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the compound’s reactivity towards nucleophiles, while the dichloromethyl group can participate in various redox reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-(Dichloromethyl)-3,5-difluorobenzene can be compared with similar compounds such as dichloromethyl methyl ether and 1,1-dichlorodimethyl ether. While these compounds share the dichloromethyl group, the presence of fluorine atoms in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions. This uniqueness is particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-(dichloromethyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRQOBBTGVIUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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